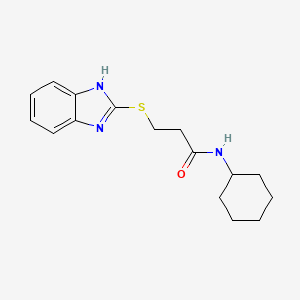

3-(1H-benzimidazol-2-ylthio)-N-cyclohexylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-benzimidazol-2-ylthio)-N-cyclohexylpropanamide is a compound that belongs to the class of benzimidazoles, known for their diverse biological activities and applications in medicinal chemistry. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the modification of the benzimidazole ring, as seen in the synthesis of various derivatives for potential biological activities. For instance, Wang et al. (2011) developed a series of N-hydroxyacrylamides with benzimidazole cores, showing potent biological activity and good drug-like properties (Wang et al., 2011).

Molecular Structure Analysis

Benzimidazole derivatives' molecular structures have been extensively studied using various techniques such as NMR, IR, and X-ray crystallography. Adardour et al. (2023) provided insights into the structural characterization of benzimidazole derivatives through single-crystal X-ray diffraction analysis (Adardour et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives can undergo various chemical reactions, leading to a wide range of compounds with different properties. For example, Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide showcasing notable antimicrobial and antioxidant activities (Sindhe et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds such as n-[3-(1h-benzimidazol-2-yl)-1h-pyrazol-4-yl]benzamide have been found to target aurora kinase a and cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation and their inhibition can lead to cell cycle arrest, making them potential targets for anticancer therapies .

Mode of Action

Benzimidazole derivatives have been shown to interact with their targets by binding to the atp-binding site, thereby inhibiting the activity of the target proteins .

Biochemical Pathways

For instance, they can react with various free radicals, through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium and RAF in both media .

Result of Action

Benzimidazole derivatives have been shown to exhibit a wide range of biological activities, including anticancer activities . They can induce cell cycle arrest and apoptosis in cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c20-15(17-12-6-2-1-3-7-12)10-11-21-16-18-13-8-4-5-9-14(13)19-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTZBKKTJAPPNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)

![9-L-norvalyl-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5530610.png)

![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5530624.png)

![2-[(2-aminophenyl)thio]-N,N-diethylacetamide](/img/structure/B5530629.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)cyclopropanecarboxamide](/img/structure/B5530640.png)

![6-ethyl-4-[(4-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5530657.png)

![N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B5530689.png)

![(3S)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5530692.png)